molecular formula C15H18ClN3O2S2 B12878565 Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- CAS No. 71933-37-4

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-

Cat. No.: B12878565
CAS No.: 71933-37-4
M. Wt: 371.9 g/mol
InChI Key: DQRDIAUPNKSTJM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.

    Introduction of the 4-Chloro Substituent: Chlorination of benzenesulfonamide is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.

    Attachment of the Thiazolyl-Pyrrolidinyl Side Chain: The final step involves the formation of the thiazolyl-pyrrolidinyl side chain through a series of reactions, including the formation of a thiazole ring and its subsequent attachment to the pyrrolidine ring. This is achieved through cyclization reactions and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazolyl-pyrrolidinyl side chain enhances binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-propynyl)benzenesulfonamide
  • 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
  • 4-Amino-N-(2-furylmethyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolyl-pyrrolidinyl side chain differentiates it from other benzenesulfonamide derivatives, potentially leading to unique applications and mechanisms of action.

Properties

CAS No.

71933-37-4

Molecular Formula

C15H18ClN3O2S2

Molecular Weight

371.9 g/mol

IUPAC Name

4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18)

InChI Key

DQRDIAUPNKSTJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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